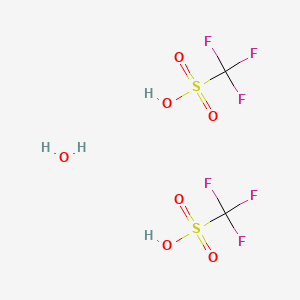

Trifluoromethanesulfonic acid;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is one of the strongest known acids and is widely used in various chemical processes due to its high thermal and chemical stability . The hydrate form of trifluoromethanesulfonic acid is particularly useful in applications requiring a controlled release of the acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trifluoromethanesulfonic acid is typically synthesized through the electrochemical fluorination (ECF) of methanesulfonic acid. The resulting trifluoromethanesulfonyl fluoride (CF₃SO₂F) is then hydrolyzed to produce trifluoromethanesulfonic acid . Another method involves the oxidation of trifluoromethyl sulfenyl chloride .

Industrial Production Methods: In industrial settings, trifluoromethanesulfonic acid is produced by the electrochemical fluorination of methanesulfonic acid, followed by hydrolysis and reprotonation of the resulting triflate salt . This method ensures high purity and yield, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Trifluoromethanesulfonic acid undergoes various chemical reactions, including:

Esterification: Acts as a catalyst for esterification reactions.

Protonation: Useful in protonation reactions due to its strong acidity.

Substitution: Reacts with acyl halides to form mixed triflate anhydrides, which are strong acylating agents.

Common Reagents and Conditions:

Esterification: Typically involves alcohols and carboxylic acids in the presence of trifluoromethanesulfonic acid as a catalyst.

Protonation: Conducted in nonaqueous solvents like acetonitrile or acetic acid.

Substitution: Utilizes acyl halides under controlled conditions to form triflate anhydrides.

Major Products:

Ethers and Olefins: Formed by the reaction of trifluoromethanesulfonic acid with alcohols.

Triflate Anhydrides: Produced through dehydration reactions.

Aplicaciones Científicas De Investigación

Trifluoromethanesulfonic acid hydrate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of trifluoromethanesulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The triflate anion (CF₃SO₃⁻) is highly stable and non-nucleophilic, making it an excellent leaving group in substitution reactions . This stability is due to the resonance stabilization of the negative charge over the three oxygen atoms and the electron-withdrawing effect of the trifluoromethyl group .

Comparación Con Compuestos Similares

Trifluoromethanesulfonic acid is unique due to its combination of high acidity and thermal stability. Similar compounds include:

Methanesulfonic Acid (CH₃SO₃H): Less acidic and less thermally stable compared to trifluoromethanesulfonic acid.

Trifluoromethanesulfonic Anhydride ((CF₃SO₂)₂O): Used for similar applications but is more reactive and less stable.

Nonafluorobutanesulfonic Acid (C₄F₉SO₃H): Another strong acid but with different reactivity and stability profiles.

Propiedades

Número CAS |

57072-74-9 |

|---|---|

Fórmula molecular |

C2H4F6O7S2 |

Peso molecular |

318.17 g/mol |

Nombre IUPAC |

trifluoromethanesulfonic acid;hydrate |

InChI |

InChI=1S/2CHF3O3S.H2O/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);1H2 |

Clave InChI |

JIQIQLYTPLALIY-UHFFFAOYSA-N |

SMILES canónico |

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)

![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)

![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)

![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)